N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide
Description
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromene (benzopyran) core substituted with a methyl group at position 8, a ketone at position 4, a 3,4,5-trimethoxyphenyl group at position 3, and a furan-2-carboxamide moiety at the N-position.
Properties
IUPAC Name |
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO7/c1-13-7-5-8-15-20(26)19(14-11-17(28-2)22(30-4)18(12-14)29-3)24(32-21(13)15)25-23(27)16-9-6-10-31-16/h5-12H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGQRTIXQURXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-yl core. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromen-2-yl intermediate. This intermediate is then subjected to further functionalization to introduce the furan-2-carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being investigated, including its role as an anti-cancer agent and its ability to modulate biological pathways.
Industry: Its structural properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with 3,4,5-Trimethoxyphenyl Substituents
The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in several anticancer agents. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Synthetic Accessibility: The target compound’s chromenone core may present synthetic challenges compared to thiazole-pyrimidine or benzothiazole derivatives, where higher yields (e.g., 72% for the thiazole-pyrimidine derivative ) are achievable.
- Bioactivity Potential: The 3,4,5-trimethoxyphenyl group is consistently retained across analogues, suggesting shared mechanisms (e.g., tubulin binding). However, the chromenone core in the target compound may confer distinct pharmacokinetic properties, such as improved solubility over benzothiazole derivatives .
Substituent Effects on Activity
- Methoxy Groups : The 3,4,5-trimethoxy substitution enhances hydrophobic interactions with tubulin’s colchicine-binding site, as seen in combretastatin analogues. This group is critical for activity but may increase metabolic instability .
- Heterocyclic Moieties : The furan-2-carboxamide in the target compound could modulate electron density and hydrogen-bonding capacity compared to acetamide (e.g., compound 10 ) or thiazole substituents.
Crystallographic and Conformational Comparisons
- The crystal structure of a related compound, N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine , reveals dihedral angles (53.84–70.77°) between the trimethoxyphenyl group and adjacent rings. Such conformational rigidity may influence binding affinity, suggesting that the chromenone core’s planarity in the target compound could enhance target engagement.
Biological Activity
N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a complex structure that includes a chromene core and multiple methoxy substituents. This structural configuration is believed to contribute to its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation, which may stabilize free radicals and reduce oxidative stress. For instance, studies on related furochromones demonstrated their ability to scavenge free radicals effectively .
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes involved in pathological processes:
These activities suggest potential applications in treating neurodegenerative diseases and inflammation-related conditions.
3. Cytotoxicity Against Cancer Cells
The compound's cytotoxic effects have been explored in various cancer cell lines. Preliminary studies indicate that it may inhibit the growth of breast cancer cells (MCF-7), demonstrating promise as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:
- Study on Furochromones : A study evaluated a series of furochromone derivatives for their multi-target-directed ligand activity against cholinesterases and lipoxygenases. Compounds with similar structural features showed promising results in inhibiting these enzymes and exhibited antioxidant properties .
- Molecular Docking Studies : In silico docking studies revealed that the compound interacts favorably with enzyme active sites through hydrogen bonding and hydrophobic interactions. Such interactions are crucial for understanding the compound's mechanism of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
